Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Descripción general

Descripción

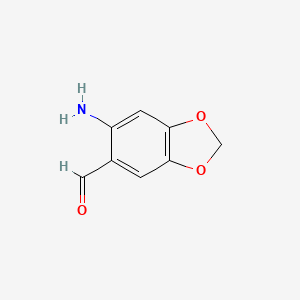

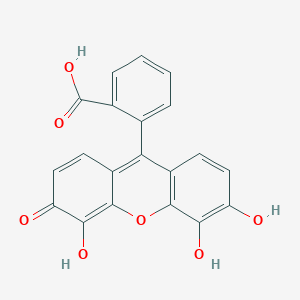

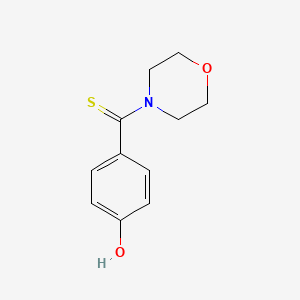

“Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom. The presence of the carbonyl group (C=O) and carboxylate ester group (-COOCH3) suggest that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a fluorophenyl group, and a carboxylate ester group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorophenyl group, and the carboxylate ester group. The pyridine ring is aromatic and relatively stable, but it can participate in electrophilic substitution reactions. The fluorophenyl group might undergo nucleophilic aromatic substitution reactions. The ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación

-

Pyrrole Derivatives

- Field : Medicinal Chemistry

- Application : Pyrrole is a biologically active scaffold which possesses diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Method : An eco-friendly and highly efficient method was developed for the one-pot synthesis of penta-substituted pyrrole derivatives via a four-component reaction .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

-

Aminobenzylnaphthols

- Field : Asymmetric Synthesis

- Application : These valuable compounds can give rise to chiral intermediates, that found wide application in asymmetric synthesis .

- Method : 1-[(1 S)-(4-Fluorophenyl)-((1′ S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol 1 was treated with triflic anhydride to yield the corresponding (S, S)-triflate 2 .

- Results : The resulting (S, S)-triflate 2 is a valuable intermediate in the future synthesis of aminophosphine, to be used in asymmetric catalysis .

-

Fluorinated Benzimidazoles

- Field : Medicinal Chemistry

- Application : A library of 22 novel 2-substituted fluorinated benzimidazoles was synthesized and tested for their antimicrobial and antioxidant activity .

- Method : The compounds were synthesized under microwave conditions in yields of between 85–96% .

- Results : Two trioxygenated derivatives had minimum bactericidal concentration values ranging between 14.5–115.7 μM and 25.6–74.3 μM against S. aureus, E. coli, P. aeruginosa and K. pneumoniae . The benzimidazole with a CF3 substituent had the best antifungal activity at 94.3 µM against C. albicans .

-

Schiff Base Metal Complexes

- Field : Medicinal Chemistry

- Application : Schiff base metal complexes have a diverse spectrum of biological and pharmaceutical activities .

- Method : A new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2- { (E)- [ (4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium .

- Results : The metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

-

Fluorinated Chalcones

- Field : Organic Chemistry

- Application : This study focuses on the synthesis, crystal growth and extensive characterization of a fluorinated chalcone .

- Method : The compound was synthesized and characterized by scanning electron microscopy (SEM), infrared spectroscopy (IR), gas chromatography-mass spectrometry (GC-MS), 1H-, 13C- and 19F-nuclear magnetic resonance (NMR) .

- Results : The results of the study were not specified in the source .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 1-(4-fluorophenyl)-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRSIKGFABUVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650482 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

CAS RN |

929000-81-7 | |

| Record name | Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,4-Bis(phenylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B1331507.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)